N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide is a compound that features a unique imidazo[1,2-b]pyrazole scaffold.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of Br/Mg-exchange, regioselective magnesiations, and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Shares the core scaffold but lacks the pivalamide group.
Imidazole derivatives: Similar in structure but with different substituents and biological activities.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)11(17)13-6-7-15-8-9-16-10(15)4-5-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDXSNBVKFTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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